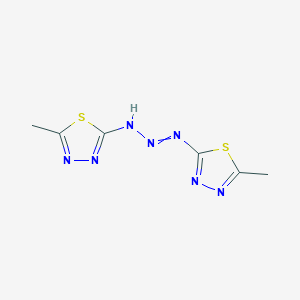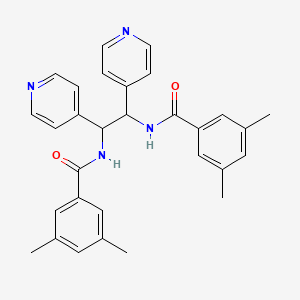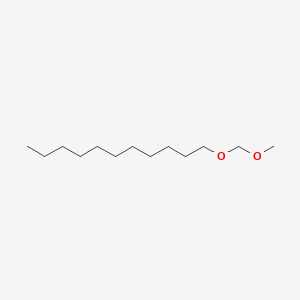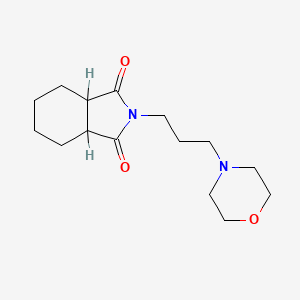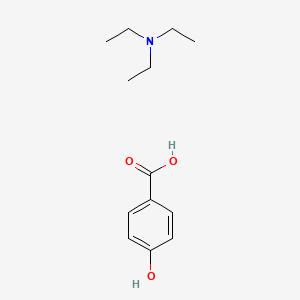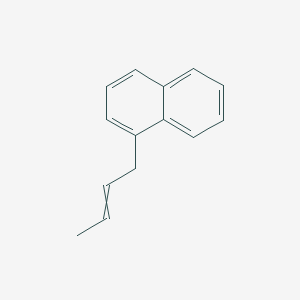
1-(But-2-en-1-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-en-1-yl)naphthalene is an organic compound that belongs to the class of naphthalenes Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)naphthalene can be achieved through several methods. One common approach involves the alkylation of naphthalene with but-2-en-1-yl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to maximize efficiency and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-(But-2-en-1-yl)naphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond in the but-2-en-1-yl group to a single bond, forming 1-(butyl)naphthalene.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Naphthalene-1-carboxylic acid derivatives
Reduction: 1-(Butyl)naphthalene
Substitution: Nitro derivatives of naphthalene
Scientific Research Applications
1-(But-2-en-1-yl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(But-2-en-1-yl)naphthalene involves its interaction with molecular targets through its aromatic and aliphatic functional groups. The compound can participate in various chemical reactions, such as electrophilic substitution, due to the electron-rich nature of the naphthalene ring. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
1-(But-3-en-1-yl)naphthalene: Similar structure but with a different position of the double bond in the butyl group.
1-(Butyl)naphthalene: Lacks the double bond in the butyl group, making it less reactive in certain chemical reactions.
2-(But-2-en-1-yl)naphthalene: The but-2-en-1-yl group is attached to a different position on the naphthalene ring.
Uniqueness
1-(But-2-en-1-yl)naphthalene is unique due to the specific position of the double bond in the but-2-en-1-yl group, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound for studying the effects of double bond positioning on chemical behavior and reactivity .
Properties
CAS No. |
78237-60-2 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-but-2-enylnaphthalene |
InChI |
InChI=1S/C14H14/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h2-6,8-11H,7H2,1H3 |
InChI Key |
FYPIKZHRZIOCCO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


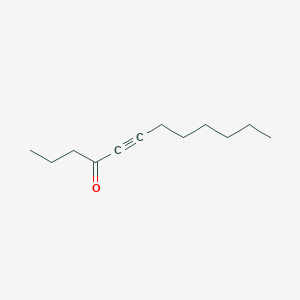
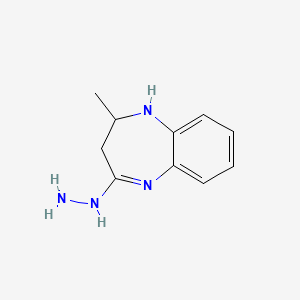
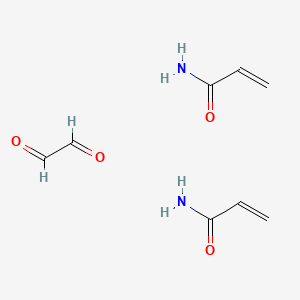
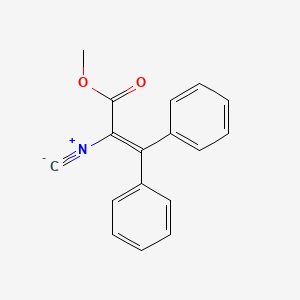
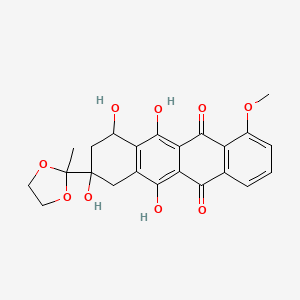
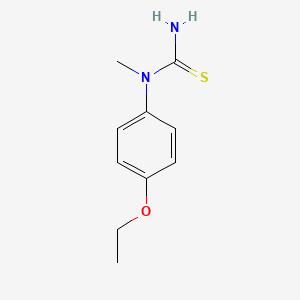
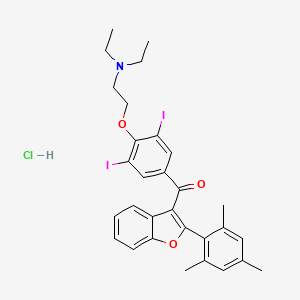
![5-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14447311.png)

